molecular formula C14H13NO3S B5714635 N-(PHENYLSULFONYLMETHYL)BENZAMIDE CAS No. 76965-50-9

N-(PHENYLSULFONYLMETHYL)BENZAMIDE

Cat. No.: B5714635
CAS No.: 76965-50-9
M. Wt: 275.32 g/mol
InChI Key: XHBAKLWXJLCMGA-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) and Sulfonyl-Containing Functional Groups in Organic Chemistry

The chemical architecture of N-(Phenylsulfonylmethyl)benzamide is distinguished by the presence of two pivotal functional groups: a benzamide moiety and a sulfonyl group. Each of these components imparts distinct and significant properties to the molecule, rendering them crucial in the broader context of organic and medicinal chemistry.

The benzamide group, the simplest amide derivative of benzoic acid, is a fundamental structure in numerous organic compounds. wikipedia.org Amides, characterized by a carbonyl group linked to a nitrogen atom, are integral to various biological and synthetic processes. solubilityofthings.com Their ability to form hydrogen bonds significantly influences their physical properties, such as boiling points and solubility in polar solvents. solubilityofthings.com The benzamide structure itself is found in a variety of commercially available drugs, highlighting its importance in pharmaceutical development. wikipedia.org

The sulfonyl group (-SO2-) is another cornerstone of modern organic and medicinal chemistry. ontosight.aifiveable.me Comprising a sulfur atom double-bonded to two oxygen atoms, this group is strongly electron-withdrawing, which significantly impacts a molecule's reactivity and physical characteristics. ontosight.aifiveable.me This electron-withdrawing nature can stabilize adjacent charged species, facilitating a range of chemical transformations. fiveable.me Consequently, sulfonyl-containing compounds are widespread, with applications as protecting groups in organic synthesis and as key components in a vast number of pharmaceuticals, including antibiotics and anti-inflammatory agents. ontosight.aifiveable.me Over 70% of approved drugs are reported to contain a sulfur atom, and a significant portion of these feature the sulfonyl group, underscoring its therapeutic relevance. ontosight.aiontosight.ai

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues has explored their potential in medicinal chemistry. One notable area of investigation has been their activity as inhibitors of the Bcl-2 protein family. google.com These proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in the development of anti-cancer therapies. The exploration of N-(phenylsulfonyl)benzamides and related compounds in this context aims to understand how these molecules interact with anti-apoptotic proteins to induce cancer cell death. google.com

The synthesis of analogues often involves modifying the core structure to investigate structure-activity relationships. This can include altering the substituents on the phenyl rings of both the benzamide and the phenylsulfonyl moieties. Such modifications allow researchers to probe how changes in electronic and steric properties affect the compound's biological activity.

Scope and Research Objectives for this compound Studies

The primary objectives for studying this compound and its derivatives are centered on elucidating their chemical properties and potential therapeutic applications. Key research goals include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and a library of its analogues. This is followed by thorough characterization using techniques such as NMR spectroscopy and X-ray crystallography to confirm their chemical structures. uq.edu.au

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity. This helps in identifying the key structural features necessary for a desired effect.

Target Identification and Validation: For biologically active compounds, a crucial objective is to identify their molecular targets, such as the Bcl-2 proteins. google.com Subsequent validation confirms that the interaction with the target is responsible for the observed biological effect.

Elucidation of Mechanism of Action: Investigating how these compounds exert their effects at a molecular level. For Bcl-2 inhibitors, this would involve studying how they disrupt the interactions between pro- and anti-apoptotic proteins. google.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C14H13NO3S
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)C2=CC=CC=C2
InChI Key XHBAKLWXJLCMGA-UHFFFAOYSA-N
Data sourced from PubChem and other chemical databases. uq.edu.au

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzenesulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)15-11-19(17,18)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBAKLWXJLCMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76965-50-9
Record name N-(PHENYLSULFONYLMETHYL)BENZAMIDE
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Synthetic Methodologies for N Phenylsulfonylmethyl Benzamide and Analogues

Established Synthetic Routes for Benzamide (B126) Scaffolds

The construction of the benzamide framework is a fundamental transformation in organic synthesis. Several reliable methods have been developed and are widely employed.

Nucleophilic Acyl Substitution Reactions

A cornerstone of benzamide synthesis is the nucleophilic acyl substitution reaction. masterorganicchemistry.com This process typically involves the reaction of a carboxylic acid derivative, most commonly an acyl chloride, with an amine. youtube.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminates a leaving group. masterorganicchemistry.com

The general transformation can be represented as: Acyl Halide + Amine → Amide + Halide Salt

This method is broadly applicable and can be used to synthesize a wide array of benzamide derivatives by varying the substituents on both the acyl halide and the amine. nanobioletters.com For instance, reacting benzoyl chloride with ammonia (B1221849) yields the parent benzamide. youtube.com The Schotten-Baumann reaction is a specific variation of this, often carried out under basic conditions to neutralize the hydrogen halide byproduct. bohrium.com

Reactant 1Reactant 2ProductReaction Type
Acyl HalideAmineAmideNucleophilic Acyl Substitution
Benzoyl ChlorideAmmoniaBenzamideNucleophilic Acyl Substitution
Carboxylic AcidAmine (with activating agent)AmideAmidation

Amidation Reactions and Linkage Formation

Amidation reactions provide a direct route to benzamides from carboxylic acids and amines, often facilitated by coupling agents. researchgate.netbohrium.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bohrium.comucl.ac.uk The use of these reagents avoids the need to first convert the carboxylic acid to a more reactive species like an acyl chloride. nih.gov

Boron-based reagents have also emerged as effective mediators for direct amidation. acs.org For example, B(OCH₂CF₃)₃ can facilitate the coupling of a wide range of carboxylic acids and amines under mild conditions. acs.org Another approach involves the use of titanium tetrachloride (TiCl₄) to promote the condensation of carboxylic acids and amines, providing moderate to excellent yields of the corresponding amides. nih.gov

Targeted Synthesis of N-(Phenylsulfonylmethyl)benzamide

The specific synthesis of this compound requires the formation of a bond between the benzamide nitrogen and a methyl group bearing a phenylsulfonyl substituent. This can be achieved through specialized cross-coupling strategies.

Buchwald-Hartwig Coupling Strategies for Sulfonyl-Benzamide Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction has revolutionized the synthesis of aryl amines and can be adapted for the formation of N-sulfonylmethyl linkages. wikipedia.orgyoutube.com While traditionally used for coupling amines with aryl halides, variations of this methodology can be applied to couple amides with appropriate electrophiles. rsc.orgrsc.org The catalytic cycle typically involves oxidative addition of the electrophile to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to form the desired product. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of these reactions. youtube.com

Catalyst SystemReactantsProductKey Features
Palladium / Buchwald LigandAmide, Aryl Halide/TriflateN-Aryl AmideBroad substrate scope, mild conditions
[Pd(NHC)(allyl)Cl]Secondary Amide, AmineTransamidation ProductAir- and moisture-stable precatalyst

Copper-Catalyzed C-S Coupling Approaches in Benzamide Synthesis

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for forming C-N and C-S bonds. nie.edu.sgacs.org In the context of synthesizing sulfonyl-containing benzamides, copper catalysis can be particularly useful for the formation of the phenylsulfonyl moiety. For instance, a copper-catalyzed coupling of a thiol with an aryl halide can be a key step. researchgate.netuu.nl Ligand-free copper iodide has been shown to be effective in catalyzing the coupling of aryl iodides with thiols. uu.nl More complex ligand systems, such as those derived from oxalamides, have been developed to improve the efficiency and scope of copper-catalyzed amidations, even with less reactive aryl chlorides. acs.org

Reaction of Isatoic Anhydride (B1165640) with Anilines for Ortho-Amino Benzamide Derivatives

Isatoic anhydride is a versatile reagent for the synthesis of ortho-amino benzamide derivatives. orgsyn.org It reacts with a variety of nucleophiles, including anilines, to yield substituted anthranilamides. acs.org The reaction typically proceeds by nucleophilic attack of the aniline (B41778) on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to afford the ortho-amino benzamide. researchgate.net This method provides a straightforward route to a range of substituted benzamides that can be further functionalized. nih.govresearchgate.net The reaction conditions can often be tuned to favor specific outcomes, and the use of ionic liquids as solvents has been explored to develop more environmentally friendly protocols. researchgate.net

Novel Synthetic Protocols for this compound Derivatives

The synthesis of this compound and its derivatives has moved beyond classical methods towards more sophisticated and efficient protocols. These modern approaches prioritize high yields, selectivity, and operational simplicity.

Development of Efficient and Selective Reaction Pathways

Another key development is the direct condensation of carboxylic acids and amines. Traditional methods often require the activation of the carboxylic acid as an acid chloride or anhydride, which adds extra steps and can use harsh reagents. researchgate.net Newer protocols bypass this by using specific catalytic systems that facilitate the direct amide bond formation. researchgate.net

Solvent-free (neat) reaction conditions represent another significant advancement. arkat-usa.orgsci-hub.se By eliminating the solvent, these methods reduce chemical waste and can sometimes accelerate reaction rates, contributing to a more efficient and greener process. arkat-usa.orgsci-hub.se The use of ultrasonic irradiation has also emerged as a powerful technology to drive reactions, often leading to shorter reaction times and higher yields. researchgate.net

Utilization of Specific Reagents and Catalysts

The choice of reagents and catalysts is critical in modern synthetic strategies for benzamide and sulfonamide derivatives. A wide array of catalysts, from simple inorganic compounds to complex organocatalysts, have been explored to optimize these reactions.

Lewis acids such as FeCl₃, WCl₆, and AlCl₃, as well as Brønsted acids like sulfamic acid and Amberlyst 15, are often employed to catalyze the condensation of sulfonamides with aldehydes, which is a key step in forming related structures. nih.gov Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be reused. Examples include Montmorillonite K10 clay, silica-supported polyphosphoric acid (SiO₂-PPA), and zeolite HY. researchgate.netarkat-usa.org

Recently, novel catalytic systems have been designed for enhanced efficiency and environmental compatibility. A solid acid catalyst prepared from diatomaceous earth, an ionic liquid, and zirconium tetrachloride (diatomite earth@IL/ZrCl₄) has been successfully used for the direct synthesis of benzamides under ultrasonic irradiation. researchgate.net This catalyst is reusable and provides active sites that facilitate the reaction under mild conditions. researchgate.net Another innovative approach uses N-(phenylsulfonyl)benzenesulfonamide (NPBSA) as an effective and mild organo-catalyst for cyclo-condensation reactions under solvent-free conditions. arkat-usa.org

The following table summarizes various catalysts used in the synthesis of related amide and sulfonamide structures.

Catalyst/ReagentReaction TypeKey Advantages
N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) Cyclo-condensationMild, solvent-free, cost-effective, high-yielding. arkat-usa.org
Montmorillonite K10 Clay Multi-component condensationEfficient, heterogeneous, good to high yields. researchgate.net
Diatomite earth@IL/ZrCl₄ Direct amidationReusable, high-yielding, eco-friendly, rapid reaction under ultrasound. researchgate.net
Neutral Al₂O₃ Dehydration/CondensationCatalyst-free conditions, reusable dehydrating agent, high purity. nih.gov
Silica Sulfuric Acid CondensationHeterogeneous, simple work-up. arkat-usa.org

Synthesis of this compound Intermediates and Precursors

The synthesis of this compound relies on the availability of key intermediates and precursors. The most common route involves the reaction between a benzamide precursor and a phenylsulfonylmethyl precursor.

A fundamental approach to forming the amide bond is the reaction of a benzoic acid derivative with an appropriate amine. For instance, N-(2-nitrophenyl)-4-nitrobenzamide has been synthesized and subsequently hydrogenated using a Raney Nickel catalyst to produce the corresponding diamino compound, which serves as a precursor for more complex derivatives. google.com The initial dinitro compound is formed by reacting 4-nitrobenzoyl chloride with 2-nitroaniline. google.com

The direct condensation of sulfonamides with aldehydes is a crucial method for preparing N-sulfonylimines, which are important intermediates. nih.gov These reactions are often mediated by catalysts or dehydrating agents to drive the equilibrium towards the product. nih.gov For example, N-tosylamide can react with various aryl aldehydes in the presence of neutral aluminum oxide to form the corresponding N-sulfonylimines in good to excellent yields. nih.gov

Another synthetic route involves starting with simpler molecules like aniline, which can be derivatized to form N-phenylsulfonamide structures. nih.gov The synthesis of specific precursors like O-benzyl hydroxylamine (B1172632) hydrochloride is also a key step in creating certain advanced benzamide derivatives. orgsyn.org This precursor can react with reagents like p-trifluoromethyl benzoyl chloride in the presence of a base such as potassium carbonate to yield N-benzyloxy benzamides. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to minimize environmental impact. ejcmpr.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ejcmpr.comnih.gov

A significant green strategy is the use of environmentally benign solvents, with water being a prime example. sci-hub.se The synthesis of sulfonamide derivatives has been successfully carried out in aqueous media, often at room temperature, which drastically reduces the reliance on volatile organic compounds (VOCs). sci-hub.se Furthermore, performing reactions under solvent-free (neat) conditions is considered an ideal green method, eliminating solvent waste entirely. sci-hub.se

The development of reusable heterogeneous catalysts is another cornerstone of green synthesis. Catalysts like diatomite earth@IL/ZrCl₄ and neutral Al₂O₃ not only offer high efficiency but can also be recovered and reused, making the process more economical and sustainable. researchgate.netnih.gov For example, a catalyst-free approach for synthesizing N-sulfonylimines utilizes neutral Al₂O₃ as a highly effective and recyclable dehydrating agent, avoiding the need for metal catalysts or hazardous reagents. nih.gov

The use of alternative energy sources like ultrasonic irradiation also aligns with green chemistry principles by often reducing reaction times and energy consumption compared to conventional heating. researchgate.net The selection of greener solvents, such as replacing traditional solvents like DMSO and DMF with more environmentally friendly alternatives like 4-formylomorpholine (4FM), has also been explored for dissolving benzamide compounds. mdpi.com

Mechanistic Investigations of Chemical Reactions Involving N Phenylsulfonylmethyl Benzamide Scaffolds

Exploration of Reaction Mechanisms

The reactivity of the N-(phenylsulfonylmethyl)benzamide scaffold is dictated by the inherent properties of its constituent amide and sulfonyl groups. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the adjacent amide linkage, modulating its reactivity in various transformations.

Nucleophilic Addition and Elimination Processes

Nucleophilic addition-elimination at the amide carbonyl is a fundamental reaction, though amides are generally less reactive than other carboxylic acid derivatives due to the resonance stabilization of the amide bond. The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group.

For this compound, the nitrogen atom's lone pair is delocalized over both the carbonyl group and the sulfonyl group, which reduces its ability to donate electron density to the carbonyl carbon. This effect increases the electrophilicity of the carbonyl carbon compared to a simple N-alkyl benzamide (B126). However, the amide nitrogen itself is rendered less nucleophilic. The N-H proton is also more acidic due to the presence of the two electron-withdrawing groups.

In a typical nucleophilic addition-elimination reaction, such as hydrolysis, the nucleophile (e.g., a hydroxide (B78521) ion) attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate could, in principle, lead to the cleavage of the C-N bond. These reactions often proceed through two stages: an initial addition followed by an elimination step to regenerate the carbonyl group.

Rearrangement Reactions (e.g., Beckmann, Smiles-Type)

Rearrangement reactions provide powerful methods for skeletal transformations. The this compound scaffold can be involved in or formed through such reactions.

Beckmann Rearrangement: The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. rsc.orgnih.govacs.orgresearchgate.nettcichemicals.comuq.edu.aumdpi.comrsc.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). acs.org This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. mdpi.com Subsequent hydration and tautomerization yield the final amide product. mdpi.com While direct studies on the Beckmann rearrangement to form this compound are not prevalent, it is mechanistically plausible that an appropriately substituted ketoxime could serve as a precursor to this amide scaffold. The general mechanism is outlined below:

Protonation: The oxime hydroxyl group is protonated by an acid catalyst.

Rearrangement/Leaving Group Departure: The group anti to the -OH₂⁺ group migrates to the nitrogen, displacing water and forming a nitrilium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and Tautomerization: The resulting intermediate is deprotonated and then tautomerizes to the stable amide form.

Smiles-Type Rearrangement: The Smiles rearrangement and its variants, such as the Truce-Smiles rearrangement, are intramolecular nucleophilic aromatic substitution reactions. rsc.orgnih.govresearchgate.netnih.govresearchgate.net These are particularly relevant for molecules containing a sulfone moiety, like this compound. In a typical Truce-Smiles rearrangement, a strong base deprotonates a carbon atom adjacent to a sulfone. The resulting carbanion then acts as an intramolecular nucleophile, attacking an aryl ring attached to the sulfone, which acts as the leaving group.

Recent studies have demonstrated electrochemical methods for radical sulfonylation of N-allylbenzamides, which then undergo a Truce-Smiles rearrangement to form sulfone-containing β-arylethylamines. rsc.orgresearchgate.net This highlights the capacity of the sulfonyl group within an amide structure to participate in complex rearrangement cascades. The process can be initiated by radical addition to an alkene, followed by the key aryl migration step. nih.gov

Reaction TypeKey FeaturesRelevance to Scaffold
Beckmann Rearrangement Converts oximes to amides via acid catalysis. Involves a nitrilium ion intermediate. acs.orgmdpi.comA potential synthetic route to the this compound structure from a suitable oxime precursor.
Truce-Smiles Rearrangement Intramolecular nucleophilic aromatic substitution where a sulfone is the leaving group. nih.govHighly relevant due to the presence of the phenylsulfonyl group. Can be triggered by radical reactions. rsc.orgresearchgate.net

Oxidative C-C Bond Cleavage Mechanisms

Mechanisms involving the cleavage of carbon-carbon bonds are synthetically valuable for degrading or functionalizing molecular skeletons. While oxidative C-N bond cleavage in sulfonamides is a known process, oxidative C-C bond cleavage specifically within the this compound scaffold is not extensively documented in the literature. acs.orgacs.orgresearchgate.net

However, general principles of C-C bond cleavage can be considered. For instance, β-cleavage is a known photochemical reaction for excited carbonyl compounds, where the bond between the α- and β-carbons to the carbonyl is broken. youtube.com In other systems, such as β-keto-sulphones, electrolytic cleavage at a cathode can lead to C-S bond scission, with by-products suggesting radical dimerization pathways. rsc.org The oxidative cleavage of C-C bonds in other contexts, like sugars or enolizable substrates, often involves metal catalysts or specific enzymatic pathways that generate key intermediates like α-ketols, which then fragment. usu.edunih.govnih.gov

For this compound, the most likely site for such a cleavage would be the bonds adjacent to the carbonyl or sulfonyl groups. A hypothetical oxidative cleavage could target the methylene (B1212753) (-CH₂-) bridge. However, studies on related tertiary sulfonamides have focused more on the selective cleavage of the C-N bond, which can be achieved catalytically under mild acidic conditions or via electrochemical oxidation. acs.orgacs.org This suggests that C-N bond cleavage might be a more favorable pathway than C-C bond cleavage for this class of compounds.

Role of Functional Groups in Reactivity and Selectivity

The interplay between the amide and sulfonyl groups is central to the chemical behavior of this compound.

Amide Bond Reactivity

The amide bond is typically characterized by its planarity and significant resonance energy, which makes it relatively stable and unreactive. nih.gov However, attaching an electron-withdrawing group to the amide nitrogen, such as the phenylsulfonyl group in this case, can significantly alter its properties. This N-functionalization can decrease the amide resonance by pulling electron density away from the nitrogen atom. This has two main consequences:

The N-C(O) bond becomes weaker and more susceptible to cleavage. This has been exploited in cross-coupling reactions where N-acylamides (especially twisted or activated ones) can serve as acyl equivalents. nih.gov

The acidity of the N-H proton is increased, making deprotonation easier. This is a key step in reactions like N-alkylation or certain rearrangements.

Studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives, which are structurally related, show that the reaction mechanism can be highly dependent on pH and substituents, with pathways involving deprotonation and loss of the benzamidate anion.

Sulfonyl Group Influence on Reaction Pathways

The phenylsulfonyl group exerts a powerful influence on the reactivity of the entire molecule through several mechanisms:

Electron-Withdrawing Effect: As a strong electron-withdrawing group, it decreases electron density on both the adjacent nitrogen and methylene carbon. This enhances the acidity of the N-H proton, making the sulfonamide anion a viable nucleophile in reactions like N-alkylation and N-arylation. nih.gov

Leaving Group Ability: In Smiles-type rearrangements, the arylsulfonyl moiety can act as a leaving group after intramolecular nucleophilic attack. nih.gov

Reaction Directing: In reactions involving adjacent functionalities, the sulfonyl group can direct the outcome. For example, in electrochemical reactions of tertiary sulfonamides, a switch from reductive to oxidative conditions can selectively cleave the N-S or C-N bonds, respectively, demonstrating the group's role in controlling reaction pathways. acs.org

The table below summarizes findings from studies on related sulfonamide reactions.

Study FocusSubstrate TypeKey FindingCitation
Electrochemical C-N Bond CleavageTertiary SulfonamidesOxidative electrosynthesis allows for selective C-N bond cleavage without chemical oxidants. acs.org
Catalytic C-N Bond CleavageTertiary SulfonamidesBi(OTf)₃ catalyzes chemoselective C-N bond cleavage, likely via a protonation-initiated mechanism. acs.org
Truce-Smiles RearrangementN-allylbenzamidesElectrochemical sulfonylation triggers a radical Truce-Smiles rearrangement to form β-arylethylamines. rsc.orgresearchgate.net
Hydroarylation/Truce-SmilesN-allylsulfonamidesA cobalt-catalyzed hydrogen-atom transfer (HAT) initiates a Truce-Smiles rearrangement in unactivated alkenes. nih.gov

Tautomerism and Isomerization Studies

Tautomerism and isomerization are fundamental concepts in organic chemistry that describe the existence of interconverting isomers. For this compound, several types of isomerism could be envisaged, including amide-imidol tautomerism and rotational isomerism (conformational isomerism).

Amide-Imidol Tautomerism:

The amide group in this compound can theoretically exist in equilibrium with its imidic acid (imidol) tautomer. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.

This compound (Amide Form)

(Z)-N-(phenylsulfonylmethyl)benzenecarboximidic acid (Imidol Form)

Generally, for simple amides, the amide form is significantly more stable and predominates under normal conditions. The equilibrium is typically shifted far towards the amide tautomer. However, the presence of the electron-withdrawing phenylsulfonyl group attached to the methylene bridge could potentially influence the acidity of the N-H proton and the electronic properties of the amide linkage, though specific studies confirming this for the title compound are lacking.

Rotational Isomerism:

Restricted rotation around the amide C-N bond is a well-established phenomenon due to the partial double bond character arising from resonance. This can lead to the existence of distinct rotational isomers (rotamers), often designated as syn and anti or E/Z isomers. In the case of this compound, rotation around the C(O)-N bond could lead to different spatial arrangements of the benzoyl and phenylsulfonylmethyl groups.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying such rotational barriers. While NMR data for this compound exists, detailed variable-temperature NMR studies to determine the rotational energy barrier have not been reported. Studies on similar N-substituted benzamides have demonstrated the utility of this technique in quantifying the energy barriers for rotation, which are often in the range of 10-20 kcal/mol.

Isomerization TypeDescriptionExpected Dominant FormSupporting Evidence (General)
Amide-Imidol TautomerismProton migration from nitrogen to carbonyl oxygen.Amide formGeneral stability of amides over imidols.
Rotational IsomerismHindered rotation around the C(O)-N bond.The thermodynamically most stable conformer.NMR studies on related amides show distinct rotamers. mdpi.commdpi.comnih.gov

Solvent Effects and Reaction Conditions on Mechanism

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. These effects arise from the differential solvation of the ground state reactants and the transition state. For reactions involving this compound, solvent polarity, hydrogen bonding capabilities, and the ability to act as a Lewis acid or base would be critical factors.

Solvent Polarity:

Reactions that proceed through a more polar transition state than the ground state are generally accelerated in more polar solvents. For instance, a nucleophilic substitution reaction at the carbonyl carbon of this compound would likely involve a tetrahedral intermediate with significant charge separation. The stabilization of this polar intermediate by a polar solvent would lower the activation energy and increase the reaction rate. Conversely, if the transition state is less polar than the reactants, a polar solvent would slow the reaction down.

Hydrogen Bonding:

Solvents capable of hydrogen bonding can specifically interact with the this compound molecule. Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the carbonyl oxygen and the sulfonyl oxygens, and as hydrogen bond acceptors for the N-H proton. These interactions can influence the reactivity of the molecule. For example, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Hydrogen bonding to the N-H proton could affect its acidity and the nucleophilicity of the nitrogen atom. Studies on similar benzamide derivatives have shown that intramolecular hydrogen bonds can be significantly influenced by the polarity of the solvent. mdpi.comnih.gov

Effect on Tautomeric Equilibrium:

Solvents can also influence the position of the amide-imidol tautomeric equilibrium. Polar, protic solvents are generally expected to stabilize the more polar amide form through hydrogen bonding. While the imidol form is generally less stable, specific solvent interactions could potentially stabilize it to a greater or lesser extent, although for most amides this effect is not sufficient to make the imidol the major species.

Solvent PropertyPotential Effect on Reactions of this compound
Polarity Can accelerate or decelerate reactions depending on the relative polarity of reactants and the transition state.
Hydrogen Bond Donating Ability Can activate the carbonyl group towards nucleophilic attack and solvate the sulfonyl group.
Hydrogen Bond Accepting Ability Can interact with the N-H proton, influencing its acidity and the molecule's conformation.

In the absence of specific experimental data for this compound, the principles outlined above provide a general framework for understanding the potential mechanistic intricacies of its chemical reactions. Further computational and experimental studies are necessary to provide a detailed and accurate picture of the tautomerism, isomerization, and solvent effects for this particular compound.

Advanced Spectroscopic and Structural Elucidation of N Phenylsulfonylmethyl Benzamide and Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique allows for the unambiguous determination of atomic connectivity, molecular conformation, and the various non-covalent interactions that dictate the crystal packing. While the specific crystal structure for the parent N-(phenylsulfonylmethyl)benzamide is not detailed in the provided sources, extensive studies on closely related benzamide (B126) and sulfonamide derivatives provide a clear framework for understanding its likely solid-state characteristics. nih.govcsic.esdntb.gov.uamdpi.commdpi.com

The relative orientation of these planes is a key conformational feature. In related N-aryl benzamides, the aryl rings are often significantly tilted with respect to each other. nih.govdntb.gov.ua For example, in studies of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings were found to be tilted by approximately 60° relative to each other in the crystal structure, a deviation from the 30° tilt predicted by DFT calculations for an isolated molecule. nih.govdntb.gov.ua This highlights that the energetic demands of efficient crystal packing can significantly influence the molecule's preferred conformation.

Table 1: Representative Dihedral Angles in Related Benzamide Derivatives

CompoundDihedral AngleAngle (°)Description
N-[(1S)-1-phenylethyl]benzamide (Form I)Phenyl-Amide-Phenyl23.1 (2)Describes the twist between the two phenyl rings. nih.gov
N-[(1S)-1-phenylethyl]benzamide (Form II)Phenyl-Amide-Phenyl56.2 (1)Shows significant conformational change from Form I. nih.gov
N-[4-(trifluoromethyl)phenyl]benzamideAryl-Aryl Tilt~60Reflects the orientation of the two aromatic rings relative to each other in the crystal. nih.govdntb.gov.ua

This table is illustrative, based on data for structurally similar compounds to indicate the conformational flexibility inherent in the this compound scaffold.

The crystal packing of this compound and its derivatives is governed by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. nih.govnih.gov This interaction is a classic and robust feature of carboxamides, typically leading to the formation of supramolecular structures such as infinite chains or centrosymmetric dimers. mdpi.comnih.gov

In addition to strong hydrogen bonding, weaker interactions play a crucial role in stabilizing the crystal lattice. These include:

π-π Stacking: The parallel or offset stacking of the aromatic phenyl rings contributes significantly to the packing energy. nih.govcsic.es

C-H···O Interactions: Hydrogen bonds involving aromatic or methylene (B1212753) C-H groups as donors and sulfonyl or carbonyl oxygen atoms as acceptors are commonly observed, creating a more intricate and stable three-dimensional network. researchgate.net

Studies on N-(1,3-thiazol-2-yl)benzamide show that different hydrogen-bonded dimer geometries can be adopted in different polymorphs, one related by an inversion center and another by a two-fold rotation. mdpi.com Hirshfeld surface analysis of related benzamides confirms that hydrogen bonding and dispersion forces are essential to the side-by-side stacking of molecules within the crystal. nih.govdntb.gov.ua The interplay and balance of these various forces ultimately determine the final crystal packing arrangement. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for verifying the chemical structure of this compound in solution, complementing the solid-state data from X-ray diffraction. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, each atom in the molecule can be unambiguously assigned. psu.eduresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. Based on data from analogous compounds like N-benzylbenzamide and various sulfonamides, a characteristic pattern can be predicted. researchgate.netrsc.org

Amide Proton (N-H): This proton typically appears as a broad singlet or a triplet downfield, with its chemical shift and multiplicity influenced by solvent and temperature. In N-benzylbenzamide, the analogous proton appears as a broad singlet around 6.44 ppm (in CDCl₃). rsc.org Coupling to the adjacent methylene protons would result in a triplet.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a doublet due to coupling with the single N-H proton. In N-benzylbenzamide, the methylene protons resonate as a doublet at 4.65 ppm (J = 5.5 Hz). rsc.org

Aromatic Protons (Ar-H): The spectrum will contain complex multiplets for the ten aromatic protons from the two distinct phenyl rings. Protons on the benzamide ring ortho to the carbonyl group (positions 2' and 6') are typically the most deshielded, appearing furthest downfield in the aromatic region, often around 7.8 ppm. rsc.org Protons on the phenylsulfonyl ring will also have their own characteristic shifts. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Amide N-H~6.5 - 8.5t (triplet) or br s (broad singlet)Shift is solvent and concentration dependent. Coupling to CH₂.
Methylene -CH₂-~4.6 - 4.8d (doublet)Coupled to the N-H proton.
Benzamide Ar-H (ortho)~7.8 - 8.0m (multiplet) or d (doublet)Deshielded by the adjacent carbonyl group. rsc.org
Phenylsulfonyl Ar-H~7.3 - 7.8m (multiplet)Range based on typical phenylsulfone values. researchgate.net
Benzamide Ar-H (meta, para)~7.2 - 7.6m (multiplet)Overlapping signals for the remaining aromatic protons. rsc.org

This table is a prediction based on data from structurally related compounds. researchgate.netrsc.org Actual values may vary.

The ¹³C NMR spectrum provides complementary information that confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. psu.edu

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most downfield signal, typically appearing in the range of 165-170 ppm. rsc.org

Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected in the aliphatic region, likely around 45-50 ppm. rsc.org

Aromatic Carbons (Ar-C): The twelve aromatic carbons will produce a series of signals between ~125 and 140 ppm. The quaternary carbons to which the carbonyl and sulfonyl groups are attached (C-1' and C-1'') will be identifiable, as will the other distinct aromatic carbons. psu.eduresearchgate.netrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Carbonyl (-C=O)~167.5Based on N-benzylbenzamide. rsc.org
Aromatic C-ipso (Benzamide)~134.5Quaternary carbon attached to C=O. rsc.org
Aromatic C-ipso (Sulfonyl)~138.2Quaternary carbon attached to SO₂. rsc.org
Aromatic C-H~127 - 132Multiple signals for the 10 CH carbons in the aromatic rings. rsc.org
Methylene (-CH₂-)~44 - 48Aliphatic carbon signal. rsc.org

This table is a prediction based on data from structurally related compounds. rsc.org Actual values may vary.

While standard NMR confirms the time-averaged structure in solution, advanced NMR experiments can reveal information about molecular motions, such as rotation around single bonds that occurs on the microsecond to millisecond timescale. utoronto.canih.gov For this compound, rotation around the amide C-N bond is often restricted, which can lead to the existence of distinct cis and trans conformers. mdpi.com

If the rate of interconversion between these conformers is slow on the NMR timescale, separate signals for each conformer may be observed, particularly at low temperatures. mdpi.com Techniques such as Dynamic NMR (DNMR) and Exchange Spectroscopy (EXSY) can be employed to study these equilibria. mdpi.com EXSY spectra, for example, can show cross-peaks that directly link the signals of the two exchanging conformers, allowing for the determination of the exchange rate. mdpi.com

Furthermore, relaxation dispersion (RD) NMR experiments are powerful tools for characterizing the kinetics (exchange rates) and thermodynamics (populations) of conformational transitions between a majorly populated ground state and sparsely populated, transient "excited" states. utoronto.canih.gov Such experiments could be used to probe the flexibility of the -NHCH₂SO₂- linker and quantify the energy landscape of the molecule's conformational dynamics in solution. nih.gov

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound and its derivatives, mass spectrometry provides crucial information for confirming molecular identity and understanding fragmentation pathways.

Electron Ionization Mass Spectrometry (EIMS) in Mechanistic Studies

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M+) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering deep insights into the compound's structure.

For this compound, the fragmentation is guided by the presence of several key functional groups: the benzamide moiety, the sulfonamide linkage, and the two phenyl rings. The fragmentation of related structures, such as benzamides and aromatic sulfonamides, provides a basis for predicting the behavior of this compound under EI conditions. nist.govnih.govchegg.com

The fragmentation of sulfonamides is often characterized by the cleavage of the sulfur-nitrogen (S-N) bond and the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net In aromatic sulfonamides, the elimination of SO₂ (a loss of 64 mass units) is a frequently observed rearrangement pathway. nih.gov The fragmentation of the benzamide portion typically proceeds via cleavage of the amide bond. For instance, benzamide itself commonly loses the amino group to form the benzoyl cation (m/z 105), which can then lose carbon monoxide (CO) to yield the phenyl cation (m/z 77). chegg.com

Based on these principles, the expected EIMS fragmentation pathways for this compound would include:

α-cleavage at various points along the molecule's backbone.

Cleavage of the C-S bond , yielding a phenyl radical and a [M-C₆H₅]⁺ ion.

Cleavage of the S-N bond , a characteristic fragmentation for sulfonamides. researchgate.net

McLafferty-type rearrangements , if appropriate hydrogen atoms are available.

Expulsion of stable neutral molecules like SO₂ , a common feature in the mass spectra of sulfonamides. nih.gov

Table 1: Predicted EIMS Fragmentation of this compound

Fragment Ion Structurem/z (Mass-to-Charge Ratio)Proposed Fragmentation Pathway
[C₆H₅CONHCH₂SO₂C₆H₅]⁺ (Molecular Ion)277Ionization of the parent molecule.
[C₆H₅CO]⁺105Cleavage of the N-C(O) bond.
[C₆H₅]⁺77Loss of CO from the benzoyl cation. chegg.com
[SO₂C₆H₅]⁺141Cleavage of the CH₂-S bond.
[M - SO₂]⁺213Elimination of sulfur dioxide, a common rearrangement for sulfonamides. nih.gov
[C₆H₅CONHCH₂]⁺134Cleavage of the CH₂-S bond with charge retention on the amide fragment.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. nih.govnih.gov The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds and their environments. mdpi.com Each functional group has a characteristic absorption range, allowing for a detailed structural analysis. mdpi.com

The FT-IR spectrum of this compound is expected to display a series of distinct absorption bands that confirm the presence of its amide and sulfonamide functionalities. By comparing the spectrum to those of related compounds like N-benzylbenzamide and various benzenesulfonamides, a confident assignment of the key vibrational modes can be made. researchgate.netnih.gov

Key expected vibrational frequencies include:

N-H Stretch: The amide N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.

C=O Stretch: The amide carbonyl (C=O) group gives rise to a strong absorption band, usually between 1630 and 1690 cm⁻¹. For example, N-benzylbenzamide exhibits its C=O stretching band at 1645 cm⁻¹. researchgate.net

S=O Stretches: The sulfonyl group (SO₂) is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the ranges of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Related sulfonamides show strong S=O stretching vibrations around 1335-1370 cm⁻¹. researchgate.net

Aromatic C=C and C-H Stretches: The presence of two phenyl rings will result in multiple bands. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching appears as a group of weaker bands above 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide linkage can be observed in the 1300-1400 cm⁻¹ range. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3500
AmideC=O Stretch1640 - 1680
AmideN-H Bend1550 - 1640
SulfonamideS=O Asymmetric Stretch1330 - 1370
SulfonamideS=O Symmetric Stretch1140 - 1180
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch> 3000
AliphaticC-H Stretch2850 - 2960
AmideC-N Stretch1300 - 1400

Computational and Theoretical Chemistry Approaches to N Phenylsulfonylmethyl Benzamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-(phenylsulfonylmethyl)benzamide and related compounds. bohrium.commdpi.com DFT calculations allow for the prediction and analysis of various molecular characteristics, from reaction energetics to spectroscopic properties. bohrium.comnih.gov

Investigation of Reaction Barriers and Transition States

DFT calculations are instrumental in understanding the reactivity of amide-containing molecules like this compound. By computing the energy landscapes of chemical reactions, researchers can identify transition states and determine activation barriers. researchgate.netresearchgate.net This information is crucial for predicting reaction mechanisms and kinetics. For instance, studies on related amide systems have utilized DFT to elucidate the factors controlling C-N bond activation, a key step in many synthetic transformations. researchgate.net The calculated activation barriers provide a quantitative measure of a reaction's feasibility.

Prediction of Spectroscopic Parameters

DFT methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govresearchgate.net For sulfonamide derivatives, DFT calculations have been employed to compute vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comnih.gov These theoretical predictions aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic properties. For example, calculated vibrational frequencies for related sulfonamides have shown good agreement with experimental FT-IR spectra, helping to assign specific bands to corresponding molecular vibrations like S=O and S-N stretches. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.gov For sulfonamide derivatives, DFT calculations have revealed that the HOMO is often localized on the electron-rich parts of the molecule, such as the benzamide (B126) or aniline (B41778) moieties, while the LUMO is typically distributed over the electron-withdrawing sulfonyl group and adjacent rings. mdpi.com This distribution dictates how the molecule interacts with other chemical species.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a biological target, such as a protein. researchgate.net These methods are particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is instrumental in predicting the binding mode of this compound derivatives with various protein targets. nih.govnih.gov By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com These predictions are crucial for understanding the basis of a compound's biological activity and for designing more potent and selective inhibitors. nih.govnih.gov

Binding Affinity and Conformational Analysis

Beyond predicting the binding pose, molecular modeling techniques can also estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.govnih.gov Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to calculate the free energy of binding. nih.gov Conformational analysis is another critical aspect, as the three-dimensional shape of the ligand plays a significant role in its ability to bind to a receptor. nih.govnih.gov Computational methods can explore the different possible conformations of this compound and its derivatives to identify the most stable, low-energy shapes both in solution and when bound to a protein. nih.gov Understanding the conformational preferences and binding affinities is essential for structure-based drug design. nih.gov

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. nih.gov For systems like this compound, methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to approximate solutions to the Schrödinger equation, which is otherwise analytically unsolvable for multi-electron systems. nih.gov These calculations provide insights into the distribution of electrons within the molecule, influencing its reactivity and spectroscopic properties.

One of the key applications of these calculations is the determination of the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a related sulfonamide, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, calculations revealed a HOMO energy of -9.584 eV and a LUMO energy of 0.363 eV. bsu.by The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and the energy required for electronic transitions. bsu.bymdpi.com

The molecular electrostatic potential (MEP) is another valuable property derived from quantum chemical calculations. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively, and can help in understanding how the molecule interacts with other chemical species. researchgate.netresearchgate.net For example, in many benzamide derivatives, the carbonyl oxygen typically presents a region of negative electrostatic potential, making it a likely site for hydrogen bond acceptance. researchgate.net

Theoretical calculations can also predict spectroscopic properties, such as the electronic absorption spectrum (UV/Vis). bsu.by For N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the calculated electronic absorption spectrum showed a maximum wavelength with a high oscillator strength at 275.99 nm, corresponding to an electronic transition to an excited singlet state. bsu.by Similar calculations for this compound would elucidate its expected behavior in UV/Vis spectroscopy.

Table 1: Calculated Electronic Properties of a Related Sulfonamide

PropertyValueMethod
HOMO Energy-9.584 eVPM6
LUMO Energy0.363 eVPM6
Maximum Absorption Wavelength (λmax)275.99 nmPM6

Data derived from a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide. bsu.by

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule, particularly around the sulfonylmethyl bridge, allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. epstem.net

This is often achieved by calculating the potential energy surface (PES). epstem.net The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometric parameters, such as torsion (dihedral) angles. epstem.net By systematically rotating specific bonds, such as the C-S and N-C bonds of the central methylene (B1212753) bridge, and calculating the energy at each step, a map of the conformational landscape can be generated. epstem.net

The points on the PES with the lowest energy correspond to the most stable conformations of the molecule. epstem.net The paths between these minima represent conformational changes, and the highest points along these paths are the transition states, which determine the energy barriers to rotation. nih.gov For complex molecules, the PES can be scanned as a function of two or more dihedral angles to create 2D or 3D plots, providing a comprehensive view of the low-energy conformational space. epstem.net The most stable conformer, corresponding to the global minimum on the PES, is the one most likely to be observed experimentally, for instance, in a crystal structure. epstem.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are packed together through a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.commdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules. mdpi.com

By mapping various properties onto this surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts. nih.gov A key property mapped is the normalized contact distance (dnorm), which highlights regions where molecules are in close contact. mdpi.com The dnorm surface displays red spots for contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts around the van der Waals distance. mdpi.com

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Sulfonamide-Containing Crystals

Interaction TypeTypical ContributionDescription
H···HOften the largest contributor due to the abundance of hydrogen atoms on the molecular surface. researchgate.netRepresents van der Waals forces between hydrogen atoms on adjacent molecules.
O···H/H···OSignificant in molecules with hydrogen-bond donors (like N-H) and acceptors (like C=O or S=O). nih.govIndicates the presence of conventional or weak hydrogen bonds.
C···H/H···CCommonly observed, representing weak C-H···π or other van der Waals interactions. nih.govContributes to the overall packing efficiency.
C···CCan indicate the presence of π-π stacking interactions between aromatic rings. nih.govThese are important for the stability of crystal structures containing phenyl groups.

Contributions are illustrative and vary depending on the specific molecular structure.

Structure Activity Relationship Sar Studies of N Phenylsulfonylmethyl Benzamide Derivatives

Systematic Modification of the N-(Phenylsulfonylmethyl)benzamide Core

The foundational this compound scaffold serves as a versatile template for extensive chemical modification. Systematic alterations have been explored to enhance potency, selectivity, and pharmacokinetic properties. These modifications typically target three main regions of the molecule: the benzamide (B126) aromatic ring, the phenylsulfonyl aromatic ring, and the central amide and sulfonyl linking groups.

Synthetic strategies often involve the coupling of substituted benzoyl chlorides with substituted phenylsulfonylmethanamines. cyberleninka.ru Another common approach is the reaction of various aromatic amines with substituted benzenesulfonyl chlorides, followed by further functionalization. nih.gov Research on related scaffolds, such as N-amido-phenylsulfonamides, has emerged from a strategy to overcome synthetic and metabolic issues found in precursor molecules, indicating a methodical approach to refining the core structure. uq.edu.au For instance, N-carboxy-phenylsulfonyl hydrazide scaffolds were replaced with N-amido-phenylsulfonamide frameworks as a bioisosteric strategy to improve metabolic stability and avoid the formation of regioisomers. uq.edu.au These systematic explorations allow for the generation of compound libraries that provide a broad understanding of how structural changes influence biological outcomes.

Impact of Substituents on Biological Activity Profiles

The addition of various substituents to the this compound core has profound effects on the resulting biological activity. The electronic and steric properties of these substituents can dictate the molecule's interaction with biological targets, influencing its efficacy and selectivity.

Substitutions on both the benzamide and phenylsulfonyl aromatic rings are critical determinants of biological activity. The nature and position of these substituents can drastically alter the compound's properties.

On the benzamide ring, studies on related benzamide derivatives have shown that the position and electronic nature of substituents significantly contribute to activity. For example, in a series of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, it was found that a substituent at the 2-position of the phenyl ring was critical for anti-proliferative activity. mdpi.com Conversely, the introduction of a chlorine atom or a nitro group on the same ring was found to largely decrease anti-proliferative activity. mdpi.com

On the phenylsulfonyl ring, research on benzenesulfonamide (B165840) analogs has demonstrated that substituents can modulate activity through polar-π interactions. nanobioletters.com Electron-donating groups on an aromatic ring flanking a sulfonamide can strengthen NH–π interactions, which can be crucial for binding to electron-rich aromatic residues in proteins. nanobioletters.com In studies of N-phenylsulfonamides as enzyme inhibitors, specific substitutions led to highly potent compounds. For instance, certain substitutions resulted in derivatives with potent inhibitory activity against carbonic anhydrase and cholinesterase enzymes, with Kᵢ values in the nanomolar range. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related benzamide and sulfonamide derivatives, providing insight into potential SAR trends for this compound.

Compound ClassSubstitutionEffect on Biological ActivityReference
N-Substituted Benzamides2-substituent on phenyl ringCritical for anti-proliferative activity mdpi.com
N-Substituted BenzamidesChlorine or nitro groupDecreased anti-proliferative activity mdpi.com
N-PhenylsulfonamidesVarious substitutionsPotent inhibition of carbonic anhydrase and cholinesterases nih.gov
Benzamide Mannich BasesElectron-withdrawing group (e.g., -NO₂)Enhanced antibacterial activity ruspoj.com
2,6-DiarylbenzenesulfonamidesElectron-donating groups on flanking ringsWeaker acidity, stronger NH-π interactions nanobioletters.com
2,6-DiarylbenzenesulfonamidesElectron-withdrawing groups on flanking ringsStronger acidity nanobioletters.com

Modifications to the central sulfonyl and amide moieties are a key strategy in the optimization of this compound derivatives. These changes, often involving bioisosteric replacement, can significantly impact a compound's potency, selectivity, and metabolic stability.

A prominent example is the replacement of the sulfonamide group with a sulfone. In one study on Caᵥ2.2 channel inhibitors, this bioisosteric switch was employed to address metabolic liabilities. nih.gov While the initial sulfone analog was less potent than its sulfonamide counterpart, further optimization, such as the addition of a gem-dimethyl group alpha to the sulfone, restored potency. nih.gov This demonstrates that the sulfone can be an adequate bioisostere for the sulfonamide, offering a solution to metabolite-related issues. nih.gov

The amide bond itself is a frequent target for bioisosteric replacement to modulate properties like metabolic stability, hydrogen bonding capacity, and conformation. Known bioisosteres for the amide group include thioamides, ureas, and various five-membered heterocyclic rings like triazoles or oxadiazoles. nih.gov In a study of benzamide analogs as anthelmintics, replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) retained biological activity, whereas replacement with N-alkylamides or a sulfonamide resulted in inactive compounds. nih.gov This highlights the critical importance of the geometry and electronic properties of the linking group.

Furthermore, research into microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors saw the successful replacement of a hydrazide group with a sulfonamide, leading to a new class of N-amido-phenylsulfonamide inhibitors with improved metabolic stability and potent activity. uq.edu.au

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. However, based on available literature, specific studies focusing on the enantioselectivity of this compound derivatives are limited.

In related, but more complex, benzamide structures, the profound impact of stereochemistry is well-documented. For example, in the case of ohmefentanyl, an analgesic agent with three chiral centers, the eight possible stereoisomers exhibit vast differences in analgesic potency and receptor affinity. nih.gov The most potent isomer was found to be over 13,000 times more active than morphine, while its enantiomer was one of the least potent, underscoring the critical role of stereochemistry in drug-receptor interactions. nih.gov

While direct evidence for this compound is scarce, the principles of stereochemistry suggest that if a chiral center were introduced—for instance, by substitution on the methylene (B1212753) bridge or through atropisomerism induced by bulky substituents on the aromatic rings—the resulting enantiomers would likely display different biological activities and pharmacokinetic profiles. The exploration of chiral sulfinyl compounds and sulfoximines as potential bioisosteres also opens avenues for introducing stereochemistry at the sulfur atom, which could influence activity. Further research is needed to specifically delineate the stereochemical SAR for this class of compounds.

Rational Design and Optimization of this compound Analogues

The development of novel this compound analogues has been significantly advanced through rational design and computational approaches. These methods allow for the targeted optimization of lead compounds by predicting their binding modes and physicochemical properties, thereby guiding synthetic efforts.

Molecular docking is a key tool used to visualize and evaluate the interactions between a ligand and its target protein. For instance, in the development of N-amido-phenylsulfonamide derivatives as mPGES-1 inhibitors, molecular docking suggested that the designed compounds could block the enzyme's binding site. uq.edu.au Similarly, docking studies on benzamide-substituted Mannich bases helped to rationalize their antibacterial activity. ruspoj.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cyberleninka.ru By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel compounds and identify the key structural features that drive potency. cyberleninka.ru For example, QSAR models for acetamidosulfonamide derivatives revealed that an ethylene (B1197577) group connected to a pyridine (B92270) ring was significant for antioxidant activity. Such insights are invaluable for the rational design of more effective this compound analogues.

These computational strategies, combined with traditional medicinal chemistry approaches like molecular hybridization, enable a more efficient exploration of the chemical space and the optimization of properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Comparative Analysis with Isosteric Compounds

A key isosteric comparison for this class involves the sulfonamide and sulfone groups. As discussed previously, the replacement of a metabolically labile sulfonamide with a more stable gem-dimethyl sulfone was shown to be a successful strategy in developing Caᵥ2.2 channel inhibitors, retaining potency while improving the metabolic profile. nih.gov This indicates that the sulfone group can effectively mimic the steric and electronic properties of the sulfonamide in certain biological contexts. nih.gov

Other sulfonamide bioisosteres that have been explored include sulfonimidamides and sulfoximines. Sulfonimidamides, for example, have been shown to act as effective bioisosteres for sulfonamides, imparting desirable properties such as decreased lipophilicity and increased solubility. Sulfilimines are also being investigated as potential isosteres, showing different polarity and metabolic stability profiles compared to sulfones and sulfoxides.

The amide bond itself has been the subject of extensive isosteric replacement studies. In the context of anthelmintic benzamides, classical isosteres like thioamides and selenoamides, which preserve the amide geometry, were found to retain activity. nih.gov However, non-classical isosteres such as N-alkylamides, ureas, and sulfonamides led to a loss of activity, highlighting the specific hydrogen bonding and conformational requirements of the target. nih.gov The triazole ring is another non-classical amide isostere that has been successfully used in various drug design programs. nih.gov

The following table presents a comparative analysis of different isosteric replacements for the sulfonamide and amide moieties and their observed impact on biological activity in related compound classes.

Original MoietyIsosteric ReplacementCompound ClassObserved OutcomeReference
Sulfonamidegem-Dimethyl SulfoneCaᵥ2.2 InhibitorsRetained potency, improved metabolic stability nih.gov
SulfonamideSulfonimidamideγ-Secretase InhibitorsDecreased lipophilicity, increased solubility
AmideThioamideAnthelmintic BenzamidesRetained nematicidal activity nih.gov
AmideSelenoamideAnthelmintic BenzamidesRetained nematicidal activity nih.gov
AmideN-Alkylamide / Sulfonamide / UreaAnthelmintic BenzamidesLoss of activity nih.gov
N-carboxy-phenylsulfonyl hydrazideN-amido-phenylsulfonamidemPGES-1 InhibitorsImproved metabolic stability, potent activity uq.edu.au

This comparative data underscores the value of isosteric modification in fine-tuning the properties of this compound derivatives for specific therapeutic applications.

Mechanistic Biological Activities of N Phenylsulfonylmethyl Benzamide Analogues

Enzyme Inhibition Mechanisms

Aldose Reductase Inhibition and Kinetic Mechanisms

Analogues of N-(phenylsulfonylmethyl)benzamide have been investigated as inhibitors of aldose reductase, an enzyme implicated in the development of diabetic complications. Studies comparing N-benzoyl amino acids with their isosteric N-(phenylsulfonyl) amino acid counterparts reveal that while they share similar kinetic mechanisms of inhibition, their structure-inhibition relationships exhibit significant differences.

For instance, N-phenyl substitution in the N-benzoyl series leads to a notable increase in inhibitory activity, a phenomenon not observed with similar substitutions in the N-(phenylsulfonyl) amino acid series. Furthermore, enantioselectivity is a key factor in the inhibitory potency of these analogues. N-(phenylsulfonyl)-2-phenylglycines demonstrate stereoselective inhibition, with the S isomers being substantially more active than the corresponding R isomers. In many cases, the S stereoisomers of this series show greater inhibitory potencies than the parent N-(phenylsulfonyl)glycines. This suggests that the spatial orientation of the substituents plays a crucial role in the interaction with the aldose reductase active site.

Conversely, the introduction of an aromatic ring directly into the glycine (B1666218) side chain, as seen in N-(phenylsulfonyl)anthranilic acids, generally results in a decrease in affinity for aldose reductase. These findings underscore the delicate balance of steric and electronic factors that govern the inhibitory activity of these compounds against aldose reductase.

Cholinesterase (AChE, BChE) Inhibition and Molecular Docking

This compound analogues have emerged as promising inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. A series of N-phenylsulfonamide derivatives have demonstrated significant inhibitory potential against both AChE and BChE. bohrium.com Notably, compounds featuring methoxy (B1213986) and hydroxyl substitutions on the aromatic ring exhibit enhanced inhibitory activities. bohrium.com

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. For the most active N-phenylsulfonamide derivatives, docking simulations reveal interactions with key residues in the active sites of both AChE and BChE. bohrium.com For instance, certain 4-phthalimidobenzenesulfonamide derivatives show high selectivity for AChE over BChE. nih.gov The most potent compound in this series, with a diethyl substituent on the sulfonamide nitrogen, was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual binding is a characteristic feature of many potent AChE inhibitors.

The following table summarizes the cholinesterase inhibitory activities of selected N-phenylsulfonamide and related benzamide (B126) analogues.

Compound ClassTarget EnzymeIC50 (µM)Reference
4-PhthalimidobenzenesulfonamidesAChE1.35 - >50 nih.gov
4-PhthalimidobenzenesulfonamidesBChE13.41 - >50 nih.gov
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnaloguesAChE18.2 - 196.6 nih.gov
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnaloguesBChE9.2 - 196.2 nih.gov

β-Secretase (BACE1) Inhibition and Conformational Effects on Enzyme Flexibility

In the quest for disease-modifying therapies for Alzheimer's disease, β-secretase (BACE1) has been identified as a prime therapeutic target. Analogues of this compound have been explored for their BACE1 inhibitory potential. One notable example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), has demonstrated activity against both AChE and BACE1. researchgate.net

Furthermore, studies on N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides have yielded potent BACE1 inhibitors with IC50 values in the low micromolar range. researchgate.net Interestingly, the stereochemistry at the hydroxyl group in the linker region of these molecules does not seem to have a significant impact on their BACE1 inhibitory activity. researchgate.net

The table below presents the BACE1 inhibitory activity of selected benzamide and sulfonamide analogues.

Compound ClassIC50 (µM)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)9.01 researchgate.net
N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamideslow micromolar range researchgate.net

Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) Dual Inhibition

The intersection of inflammation and cancer has led to the development of dual-target inhibitors. Analogues of this compound, specifically N-2-(phenylamino) benzamide derivatives, have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov

One such derivative, 1H-30, has demonstrated an enhanced inhibitory effect on COX-2 and superior inhibition of Topo I compared to reference compounds. nih.gov Mechanistically, this compound has been shown to suppress the activation of the NF-κB pathway, a critical signaling pathway involved in both inflammation and cancer progression. nih.gov By inhibiting both COX-2 and Topo I, these dual-action inhibitors can simultaneously target inflammatory processes and tumor growth.

Factor Xa Inhibition and Active Site Interactions

Factor Xa (FXa), a key enzyme in the coagulation cascade, is a major target for the development of anticoagulants. While direct data on this compound analogues as FXa inhibitors is limited in the provided search results, studies on structurally related sulfonamides and benzamides offer valuable insights into the potential active site interactions.

For example, a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides have been shown to be potent FXa inhibitors. nih.gov X-ray crystallography studies of these inhibitors bound to FXa have revealed key interactions within the S1 primary specificity pocket of the enzyme. nih.gov These interactions are crucial for the high affinity and selectivity of these compounds.

Similarly, triazol-1-yl benzamide derivatives have been identified as active site inhibitors of human FXIIa, a related serine protease in the coagulation cascade. nih.gov One derivative, in particular, exhibited nanomolar binding affinity and high selectivity. nih.gov These findings suggest that the benzamide and sulfonamide moieties can serve as effective scaffolds for targeting the active sites of coagulation factors. The inhibitory mechanism likely involves the formation of specific hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, thereby blocking substrate access and preventing the downstream propagation of the coagulation cascade.

Histone Deacetylase (HDAC) Inhibition Potential

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. This compound analogues have demonstrated significant potential as HDAC inhibitors.

Specifically, N-phenyl-4-(2-phenylsulfonamido)-benzamides have been shown to inhibit HDAC1 and HDAC2. nih.gov One compound from this series, 16c, displayed IC50 values of 1.07 μM and 1.47 μM for HDAC1 and HDAC2, respectively. nih.gov

Another class of related compounds, N-(2-aminophenyl)-benzamide derivatives, has also been identified as potent inhibitors of class I HDACs. nih.gov A leading compound from this series, 7j, exhibited IC50 values of 0.65 μM, 0.78 μM, and 1.70 μM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov These compounds were found to be inactive against HDAC8, indicating a degree of selectivity for class I HDACs. nih.gov The inhibitory activity of these benzamides is attributed to the interaction of the N-(2-aminophenyl)-benzamide moiety with the zinc ion in the active site of the HDAC enzyme.

The table below summarizes the HDAC inhibitory activities of selected benzamide analogues.

CompoundTarget EnzymeIC50 (µM)Reference
16c (N-phenyl-4-(2-phenylsulfonamido)-benzamide derivative)HDAC11.07 nih.gov
16c (N-phenyl-4-(2-phenylsulfonamido)-benzamide derivative)HDAC21.47 nih.gov
7j (N-(2-aminophenyl)-benzamide derivative)HDAC10.65 nih.gov
7j (N-(2-aminophenyl)-benzamide derivative)HDAC20.78 nih.gov
7j (N-(2-aminophenyl)-benzamide derivative)HDAC31.70 nih.gov

Molecular Target Identification and Binding Modes

The biological activities of this compound and its analogues are attributed to their interaction with specific molecular targets. Research has identified key proteins involved in cell division and gene regulation as primary targets for some of these compounds.

One of the significant molecular targets for certain benzenesulfonamide (B165840) derivatives is tubulin , a crucial protein for microtubule formation and, consequently, cell division. nih.gov Specific analogues have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site . nih.gov This interaction disrupts the dynamic instability of microtubules, leading to a mitotic blockade and subsequent apoptosis. nih.gov The binding within the colchicine site involves interactions with all three of its zones, demonstrating a comprehensive occupancy by the inhibitor. nih.gov

In addition to tubulin, some N-phenyl-4-(2-phenylsulfonamido)-benzamides have been identified as dual inhibitors, also targeting Histone Deacetylases (HDACs) , specifically HDAC1 and HDAC2 . nih.gov The inhibition of HDACs, which are critical enzymes in the epigenetic regulation of gene expression, represents another important mechanism of action. The stilbene-like skeleton of some of these compounds is thought to contribute to this dual inhibitory activity. nih.gov This multi-target approach may offer advantages in overcoming drug resistance in cancer cells. nih.gov

Furthermore, studies on N-sulfonyl-aminobiaryl derivatives have revealed their ability to target Signal Transducer and Activator of Transcription 3 (STAT3) , a key protein in cell signaling pathways that promote cell survival and proliferation. nih.gov These compounds have been shown to inhibit the phosphorylation of STAT3, thereby interfering with its activation and downstream signaling. nih.gov

The identification of these molecular targets provides a clear framework for understanding the mechanisms through which this compound analogues exert their cellular effects. The ability of these compounds to interact with well-defined binding sites on proteins like tubulin and to inhibit key enzymes such as HDACs and STAT3 underscores their potential as modulators of critical cellular processes.

Cellular Pathway Modulation

The interaction of this compound analogues with their molecular targets initiates a cascade of events that modulate various cellular pathways. These modulations are central to the observed antiproliferative and anti-inflammatory effects of these compounds.

Antiproliferative Mechanisms in Cellular Models (e.g., NF-κB pathway modulation, apoptosis induction)

The antiproliferative activity of this compound analogues is a result of their ability to interfere with cell cycle progression and induce programmed cell death, or apoptosis. A key player in these processes is the Nuclear Factor-kappa B (NF-κB) pathway . Inhibition of NF-κB activity by N-substituted benzamides has been shown to be a critical step in the induction of apoptosis. nih.gov

The induction of apoptosis by these compounds often proceeds through the mitochondrial pathway . This is evidenced by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 . nih.gov The activation of this initiator caspase subsequently triggers a cascade of executioner caspases, leading to the systematic dismantling of the cell. nih.gov Studies have demonstrated that the pan-caspase inhibitor ZVAD-fmk can effectively block this process, confirming the caspase-dependent nature of the induced apoptosis. nih.gov

In addition to apoptosis induction, these benzamide derivatives can also halt the cell cycle at the G2/M phase . nih.govnih.gov This cell cycle arrest prevents cancer cells from proceeding through mitosis and further proliferating. Notably, this G2/M block occurs independently of the p53 tumor suppressor protein, as it has been observed in p53-deficient cell lines. nih.gov This suggests that the compounds can bypass potential resistance mechanisms related to p53 mutations.

The table below summarizes the key antiproliferative mechanisms of this compound analogues based on cellular model studies.

Mechanism Key Mediators Observed Effects Supporting Evidence
NF-κB Pathway Modulation NF-κBInhibition of NF-κB activityLinked to apoptosis induction
Apoptosis Induction Cytochrome c, Caspase-9Release of cytochrome c, activation of caspase-9Mitochondrial pathway activation
Cell Cycle Arrest Cell cycle regulatorsBlockade at the G2/M phaseIndependent of p53 status

Anti-inflammatory Action (e.g., PGE2, VEGF, MMP-9, STAT3 modulation)

The anti-inflammatory properties of this compound analogues are linked to their ability to modulate key inflammatory mediators and signaling pathways. The inhibition of the NF-κB pathway , as mentioned in the context of antiproliferative activity, also plays a crucial role in the anti-inflammatory response by downregulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) . nih.gov

A significant aspect of their anti-inflammatory action is the inhibition of Prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Certain N-phenylcarbamothioylbenzamides have demonstrated potent inhibition of PGE2, a key mediator of inflammation and pain. nih.gov

Furthermore, research has indicated that diaryl acylsulfonamide analogues can act as inhibitors of Vascular Endothelial Growth Factor (VEGF) -stimulated human umbilical vein endothelial cells (HUVECs). researchgate.net VEGF is a critical factor in angiogenesis, a process often associated with chronic inflammation and tumor growth.

The modulation of Matrix Metalloproteinases (MMPs) is another important anti-inflammatory mechanism. Specifically, N-hydroxy-α-phenylsulfonylacetamide derivatives have been identified as promising and selective inhibitors of MMP-9 . nih.gov MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process that facilitates immune cell migration and is implicated in various inflammatory conditions. nih.gov

Finally, the inhibition of STAT3 signaling contributes to the anti-inflammatory profile of these compounds. nih.gov N-sulfonyl-aminobiaryl and N-substituted sulfamoylbenzamide derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its pro-inflammatory signaling cascade. nih.govnih.gov

The table below provides an overview of the anti-inflammatory actions of this compound analogues.

Modulated Target Specific Analogue Class Observed Effect
PGE2 N-phenylcarbamothioylbenzamidesPotent inhibition of synthesis
VEGF Diaryl acylsulfonamide analoguesInhibition of VEGF-stimulated HUVECs
MMP-9 N-hydroxy-α-phenylsulfonylacetamide derivativesSelective inhibition
STAT3 N-sulfonyl-aminobiaryl and N-substituted sulfamoylbenzamide derivativesInhibition of phosphorylation

Emerging Research Applications and Future Perspectives for N Phenylsulfonylmethyl Benzamide Chemistry

Utility as Synthetic Building Blocks and Intermediates for Complex Molecules

N-(Phenylsulfonylmethyl)benzamide possesses a unique structural framework that makes it a valuable synthetic building block for constructing more complex molecules. The molecule incorporates three key components: a benzamide (B126) group, a phenylsulfonyl group, and a central methylene (B1212753) linker. This arrangement allows for diverse chemical transformations, enabling its use as an intermediate in multi-step syntheses.

The reactivity of this scaffold can be exploited in several ways:

Functionalization of Aromatic Rings: The two phenyl rings, one on the benzamide moiety and one on the sulfonamide moiety, are amenable to various electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents, thereby tuning the electronic and steric properties of the final molecule. This approach has been used to create libraries of derivatives for biological screening. nih.gov

Reactions at the Methylene Bridge: The methylene group is positioned between two electron-withdrawing groups (carbonyl and sulfonyl), which increases the acidity of its protons. This "active methylene" character can be exploited for C-C bond formation through reactions with electrophiles after deprotonation.

Modification of Amide and Sulfonamide Groups: The N-H proton of the amide can be substituted, and the amide and sulfonamide groups themselves can participate in or direct further reactions.

The utility of the phenylsulfonyl-benzamide scaffold is evident in the rational design of new therapeutic agents. For instance, by modifying the structure of existing drugs, novel series of phenylsulfonyl-benzamide derivatives have been designed and synthesized to target specific biological pathways, such as in the development of anti-prostate cancer agents. nih.gov The core structure serves as a rigid scaffold connecting two aromatic rings, a feature often found in pharmacologically active compounds. nih.gov Related bisamide structures, which share the concept of two amide groups connected by a linker, are also important compounds prepared from various starting materials. researchgate.net

The synthesis of N-benzamidomethyl-4-toluenesulfonamide, a closely related compound, highlights a synthetic pathway where a benzamidomethyl group is introduced to a nucleophile, demonstrating the role of this type of molecule as a reactive intermediate. unite.edu.mk

Table 1: Potential Applications of this compound as a Synthetic Intermediate
Molecular Target ClassSynthetic StrategyRationaleReference Example
Therapeutic AgentsFunctionalization of phenyl rings; N-alkylationTo modulate receptor binding and pharmacokinetic properties.Design of phenylsulfonyl-benzamides as anti-prostate cancer agents. nih.gov
Functional PolymersIncorporation into polymer backbone via aromatic rings.To introduce specific chemical properties (e.g., thermal stability, metal chelation).Use of sulfonamides as stabilizers for polymers. e-journals.in
OrganocatalystsIntroduction of chiral auxiliaries.The amide and sulfonamide groups can act as hydrogen-bond donors.Use of sulfonamides as organocatalysts. cbijournal.com

Design and Synthesis of Ligands for Specific Receptors or Metal Centers

The this compound structure contains multiple heteroatoms with lone pairs of electrons, specifically oxygen and nitrogen atoms, making it a promising candidate for designing ligands for metal centers. Both the benzamide and the sulfonamide moieties are well-known coordinating groups in transition metal chemistry.

Design Principles: The design of ligands based on this scaffold can be tailored for specific applications by considering the following:

Coordination Sites: The carbonyl oxygen of the benzamide group and the two sulfonyl oxygens of the sulfonamide group are hard donors, suitable for coordinating to hard metal ions. The amide nitrogen, upon deprotonation, can also act as a coordination site. sjp.ac.lk This allows for various potential coordination modes, including monodentate, bidentate, or bridging.

Chelation: The spatial arrangement of the carbonyl and sulfonyl groups allows for the formation of stable chelate rings with a metal center. For example, a bidentate ligand could coordinate through the carbonyl oxygen and one of the sulfonyl oxygens.

Steric and Electronic Tuning: Substituents on the phenyl rings can be used to control the steric environment around the metal center and to modify the electron-donating or -withdrawing properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complex. nih.gov

Synthesis of Metal Complexes: The synthesis of metal complexes would typically involve the reaction of this compound, or a deprotonated form, with a suitable metal salt in an appropriate solvent. The coordination of sulfonamide-based ligands to metal ions like Cu(II) has been shown to produce complexes with interesting geometries and biological activities. nih.gov In such complexes, the sulfonamide ligand can coordinate through a nitrogen atom, and other molecules like water or pyridine (B92270) may complete the coordination sphere of the metal ion. nih.gov The resulting complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov

Related N-substituted benzamide structures, such as N-[phenyl(pyrrolidin-1-yl)methyl]benzamide, have been shown to act as neutral bidentate ligands, coordinating to metal ions through the carbonyl oxygen and a nitrogen atom from the substituent. e-journals.in Similarly, phosphine-containing benzamides can act as bidentate P,O-ligands. mdpi.com The deprotonated sulfonamide nitrogen is a key coordination point in many metal-sulfonamide complexes. sjp.ac.lk

Table 2: Potential Coordination Modes of this compound
Coordination ModePotential Donor AtomsChelate Ring SizePotential Metal Ion Types
MonodentateO(carbonyl) or O(sulfonyl)N/AVarious transition metals
Bidentate (O,O')O(carbonyl) and O(sulfonyl)6-memberedHard Lewis acids (e.g., Ti(IV), Zr(IV))
Bidentate (N,O)N(amide, deprotonated) and O(sulfonyl)5-memberedVarious transition metals (e.g., Cu(II), Ni(II))
BridgingO(carbonyl) and O(sulfonyl) from different moleculesN/AFormation of polynuclear complexes

Development of Novel Pesticidal Agents (Focus on chemical synthesis and mechanistic activity, not application details)

The benzamide and sulfonamide functional groups are present in numerous commercially successful pesticides, suggesting that the this compound scaffold is a promising starting point for the discovery of new pesticidal agents. Research in this area focuses on the synthesis of derivatives and the elucidation of their mechanism of action at a molecular level.

Chemical Synthesis: The development of novel pesticidal agents from this scaffold involves the synthesis of a chemical library with diverse substitutions on the aromatic rings. A general synthetic approach could involve:

Preparation of Substituted Starting Materials: Synthesizing a range of substituted benzoic acids and phenylsulfonamides.

Coupling Reaction: A key step would be the formation of the N-C-S linkage. This could potentially be achieved through methods analogous to the synthesis of N-benzamidomethyl-4-toluenesulfonamide, which involves reacting a sulfonamide with a benzamidomethylating agent. unite.edu.mk

Purification and Characterization: Purification of the final products, followed by structural confirmation using spectroscopic methods such as NMR and mass spectrometry.

Studies on other benzamide derivatives have shown that compounds can be readily synthesized via reactions like esterification, cyanation, cyclization, and aminolysis to produce active agents. nih.gov For example, novel N,N'-substituted benzamide derivatives have been synthesized and evaluated as potential insecticides against specific pests like the white mango scale insect. researchgate.net

Mechanistic Activity: The pesticidal activity of this compound derivatives would likely stem from the ability of the molecule to interact with specific biological targets within the pest.

Enzyme Inhibition: Many benzamide and sulfonamide pesticides function by inhibiting critical enzymes. For example, some benzamide fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. Molecular docking studies on new niacinamide derivatives have explored this interaction. mdpi.com

Disruption of Growth and Development: Some benzamide-based compounds act as insect growth regulators, disrupting normal developmental processes in insects. researchgate.net

Structure-Activity Relationships (SAR): By synthesizing and testing a range of derivatives, SAR studies can be conducted. These studies help to identify the chemical features (e.g., specific substituents, stereochemistry) that are crucial for potent activity. For example, preliminary bioassays of novel benzamides have demonstrated good larvicidal activities against mosquito larvae and fungicidal activities against various fungi. nih.gov

Table 3: Synthetic Modifications and Potential Mechanistic Impact
Modification SiteExample SubstituentSynthetic MethodPotential Impact on Mechanism
Benzamide Phenyl RingHalogen (Cl, F), CF₃Acylation with substituted benzoyl chloride.Enhance binding affinity to target protein through halogen bonding or hydrophobic interactions.
Sulfonamide Phenyl RingAlkoxy (e.g., OCH₃)Sulfonylation with substituted phenylsulfonyl chloride.Modify electronic properties and metabolic stability.
Amide NitrogenMethyl, EthylN-alkylation of the final product.Alter hydrogen bonding capacity and steric fit in the active site.

Advances in Synthetic Methodologies for Related Benzamide and Sulfonamide Classes

The synthesis of this compound and its derivatives relies on robust methods for forming amide and sulfonamide bonds. Research in organic synthesis has led to significant advances beyond classical approaches, offering improved efficiency, milder conditions, and broader substrate scope.

Sulfonamide Synthesis: The traditional method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. cbijournal.com While effective, this method can be limited by the availability and stability of the sulfonyl chloride starting materials. frontiersrj.com More recent advances include:

Metal-Free Oxidative Coupling: Methods have been developed for the direct synthesis of sulfonamides from sodium sulfinates and amines, avoiding the need for pre-formed sulfonyl chlorides. cbijournal.com

Transition-Metal Catalysis: Catalytic systems, often employing copper or palladium, enable the cross-coupling of amines or amides with aryl halides or sulfonic acids, providing alternative routes to the S-N bond. frontiersrj.comthieme-connect.com

One-Pot Procedures: Syntheses from thiols have been developed where the thiol is oxidized to a sulfonyl chloride in situ and then reacted with an amine in a single pot. cbijournal.com

Benzamide Synthesis: The formation of the amide bond is one of the most fundamental reactions in organic chemistry. Classical methods involve activating a carboxylic acid (e.g., converting to an acid chloride or using coupling reagents) followed by reaction with an amine. nih.govresearchgate.net Modern methodologies include:

Direct Amidation: Catalytic methods that allow for the direct formation of an amide from a carboxylic acid and an amine without the need for stoichiometric activating agents are an area of active research.

C-H Activation: Transition-metal-catalyzed methods that form amide bonds through the direct functionalization of C-H bonds are emerging as powerful tools.

N-Acyl Sulfonamide Synthesis: The this compound structure belongs to the N-acyl sulfonamide class. Advances in the synthesis of this specific functional group include the use of various catalysts to promote the N-acylation of sulfonamides with reagents like acid anhydrides or acid chlorides. Catalysts such as zinc chloride and various heteropolyacids have been shown to be effective under solvent-free or mild conditions. nih.gov

Table 4: Comparison of Synthetic Methods for Sulfonamide and Benzamide Formation
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Classical SulfonylationAmine, Sulfonyl Chloride, Base0-25 °C, organic solventWell-established, high yields for simple substrates. cbijournal.comRequires sulfonyl chloride, which can be harsh to prepare. frontiersrj.com
TM-Catalyzed C-N CouplingAmine, Aryl Halide, Catalyst (e.g., Cu, Pd)Elevated temperatureBroad substrate scope. thieme-connect.comCatalyst cost and removal.
Classical AmidationCarboxylic Acid, Amine, Coupling AgentRoom temperatureHigh yields, reliable. nih.govGenerates stoichiometric waste from coupling agent.
Catalytic N-AcylationSulfonamide, Acid Anhydride (B1165640), Lewis AcidSolvent-free, heatHigh efficiency, atom economy. nih.govMay require specific catalysts.

Unexplored Mechanistic Pathways and Theoretical Predictions

While the synthesis and potential applications of the this compound scaffold can be inferred from related structures, many of its specific mechanistic pathways and properties remain unexplored. Theoretical chemistry and computational modeling offer powerful tools to predict its behavior and guide experimental work.

Potential Unexplored Pathways:

Active Methylene Chemistry: The protons on the methylene carbon, situated between the benzoyl and phenylsulfonyl groups, are expected to be significantly acidic. The pKa of these protons has likely not been experimentally determined. A significant unexplored area is the generation of the corresponding carbanion and its subsequent reaction with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones). This could provide a novel route to complex, functionalized derivatives.

Rearrangement Reactions: Under thermal or photochemical conditions, molecules containing sulfonyl and amide groups can sometimes undergo rearrangement reactions. The potential for Smiles-type or other intramolecular rearrangements in this system is an area ripe for investigation.

Radical Chemistry: The C-H bonds of the methylene bridge could be susceptible to hydrogen atom abstraction to form a stabilized radical. The subsequent reactions of this radical intermediate are currently unexplored.

Theoretical Predictions and Computational Studies: Computational chemistry can provide valuable insights into the structure, reactivity, and properties of this compound before extensive lab work is undertaken.

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the preferred three-dimensional conformation, bond lengths, bond angles, and the distribution of electron density within the molecule. This can help in understanding its dipole moment and potential for intermolecular interactions.

Reactivity Prediction: The acidity of the N-H and C-H protons can be calculated to guide experiments on deprotonation. Bond dissociation energies can be computed to predict the likelihood of radical formation. Modeling reaction pathways can help to elucidate the mechanisms of known reactions or predict the feasibility of new, unexplored transformations.

Ligand-Receptor Interactions: For applications in drug design or as ligands, molecular docking and molecular dynamics simulations can predict the binding mode and affinity of this compound derivatives to specific protein targets or metal centers. nih.gov This can rationalize observed biological activity and guide the design of more potent analogues.

Table 5: Proposed Theoretical Investigations for this compound
Theoretical MethodProperty to InvestigatePotential Outcome/Insight
DFT CalculationsMolecular geometry and conformational analysisIdentify the lowest energy structure and rotational barriers.
DFT CalculationspKa prediction (N-H and C-H)Guide choice of base for deprotonation reactions; predict site of metallation.
Molecular DockingBinding mode with target enzymes (e.g., SDH)Predict potential as a pesticide; guide SAR studies.
Transition State TheoryEnergy barriers for potential rearrangementsAssess the feasibility of unexplored mechanistic pathways.

Identification of Research Gaps and Future Directions in this compound Studies

Despite the presence of well-studied functional groups, the specific compound this compound remains largely uncharacterized in the scientific literature. This presents numerous research gaps and opportunities for future investigation across various fields of chemistry.

Identified Research Gaps:

Fundamental Characterization: There is a lack of comprehensive data on the fundamental physicochemical properties of this compound, including its crystal structure, spectroscopic data, and solubility.

Systematic Synthetic Exploration: While general methods for synthesizing related compounds exist, cbijournal.comnih.gov dedicated studies to optimize the synthesis of this compound and to build a diverse library of its derivatives are missing. The development of stereoselective synthetic methods for chiral derivatives is completely unexplored.

Reactivity of the Methylene Bridge: The chemistry of the potentially acidic methylene linker is a significant gap. Its utility in C-C bond formation and other functionalization reactions has not been investigated.

Coordination Chemistry: The ability of this molecule to act as a ligand is purely speculative based on its functional groups. There are no published studies on its metal complexes, leaving its coordination behavior, the properties of the resulting complexes, and their potential applications (e.g., in catalysis) unknown.

Biological Screening: Although the benzamide and sulfonamide moieties are known "privileged structures" in medicinal chemistry and agrochemistry, nih.govresearchgate.net there is a lack of systematic screening of this compound and its derivatives for any biological activity.

Future Directions: Based on the identified gaps, a strategic research plan can be outlined to fully explore the potential of this chemical entity:

Synthesis and Library Development: The primary step is to develop an efficient and scalable synthesis for the parent compound. This should be followed by the creation of a diverse library of derivatives with substitutions on both aromatic rings and on the amide nitrogen.

Structural and Mechanistic Studies: A thorough investigation of the compound's structure, including X-ray crystallography, should be undertaken. Experimental and computational studies should be performed to probe the reactivity of the methylene bridge and to explore novel mechanistic pathways.

Exploration of Coordination Chemistry: A systematic study of the reactions of this compound with a range of transition metals should be initiated. The resulting complexes should be isolated, characterized, and investigated for potential catalytic, magnetic, or optical properties.

Broad Biological Evaluation: The synthesized library of compounds should be subjected to broad biological screening. This should include assays for pesticidal (insecticidal, fungicidal, herbicidal) activity, as well as for therapeutic potential in areas such as oncology, nih.gov infectious diseases, and inflammation.

Materials Science Applications: The rigid, well-defined structure of the scaffold could be exploited in materials science. For example, derivatives could be explored as building blocks for functional polymers or as components of supramolecular assemblies.

By addressing these research gaps, the scientific community can unlock the full potential of this compound chemistry, potentially leading to new discoveries in synthesis, catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(phenylsulfonylmethyl)benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of benzamide precursors. For example, reacting benzamide derivatives with phenylsulfonylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF). Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical to avoid side reactions like over-sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : The sulfonylmethyl group (SO₂CH₂) appears as a singlet at ~δ 4.5–5.0 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons split into distinct multiplet patterns based on substitution .
  • IR : Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group .
  • X-ray crystallography : SHELX software is widely used for structural refinement. Key metrics include R-factor (<5%) and electron density maps to validate the sulfonylmethyl linkage .

Q. What analytical methods are recommended for identifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects unreacted starting materials or sulfonic acid byproducts. Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~300) and fragments. Limit detection thresholds should adhere to ICH guidelines (e.g., <0.1% for major impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twin refinement. For disordered sulfonyl groups, apply PART/SUMP constraints. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are used to study structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition assays?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance binding to hydrophobic enzyme pockets.
  • Biological assays : Conduct competitive inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) against target enzymes (e.g., carbonic anhydrase). Cross-validate with molecular docking (AutoDock Vina) to correlate activity with docking scores .

Q. How can computational modeling predict the solubility and bioavailability of this compound analogs?

  • Methodological Answer : Use QSPR models (e.g., ALOGPS) to calculate logP and aqueous solubility. Molecular dynamics simulations (GROMACS) assess membrane permeability. ADMET predictors (e.g., SwissADME) flag potential toxicity risks (e.g., CYP450 inhibition) .

Q. What experimental approaches address low solubility of this compound in bioassays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Salt formation : React with sodium/potassium hydroxide to form water-soluble sulfonate salts.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent displacement method) to enhance dissolution rates .

Data Contradiction Analysis

  • Example : Conflicting bioactivity data across studies may stem from assay variability (e.g., enzyme source, buffer pH). Mitigate by standardizing protocols (e.g., uniform Tris-HCl pH 7.4 buffer) and including positive controls (e.g., acetazolamide for carbonic anhydrase assays) .

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Feasible Synthetic Routes

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N-(PHENYLSULFONYLMETHYL)BENZAMIDE
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Reactant of Route 2
N-(PHENYLSULFONYLMETHYL)BENZAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.